(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" features a structurally complex architecture combining multiple heterocyclic systems. Key components include:
- Oxadiazole-piperidine linkage: A 1,2,4-oxadiazole moiety linked via a methylene group to a piperidine ring, enhancing rigidity and bioavailability. The o-tolyl (ortho-methylphenyl) substituent on the oxadiazole may improve lipophilicity and membrane permeability.
- Methanone bridge: Connects the thiazole and piperidine-oxadiazole systems, stabilizing the overall conformation.
While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzyme inhibition or cellular pathways, such as ferroptosis-inducing agents (FINs) or antimicrobial compounds .
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-8-3-4-10-19(16)22-26-20(31-27-22)14-18-9-7-13-29(15-18)23(30)21-17(2)25-24(32-21)28-11-5-6-12-28/h3-6,8,10-12,18H,7,9,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYXOGONRTOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=C(S4)N5C=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule characterized by its diverse functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. The structure includes:
- A thiazole ring , known for its antimicrobial and anticancer properties.
- A pyrrole moiety , which enhances biological interactions.
- An oxadiazole structure , associated with various pharmacological activities.
- A piperidine ring , often linked to neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4OS |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034425-98-2 |
| Purity | Typically ≥95% |
Antimicrobial Activity
Compounds similar to this one have demonstrated significant antimicrobial properties. Thiazole and oxadiazole derivatives are known to exhibit both antibacterial and antifungal activities. For instance, a study indicated that oxadiazole derivatives could inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
Anticancer Properties
Research has highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. These compounds can induce apoptosis in cancer cells through various mechanisms. For example, certain thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
In a specific case study, a derivative of this compound exhibited an IC50 value of 7.01 µM against HeLa cells, indicating potent anticancer activity .
Neuroprotective Effects
The piperidine component has been linked to neuroprotective effects in models of neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the thiazole or oxadiazole rings can significantly alter the potency and selectivity of the compound against specific biological targets. For instance, variations in the piperidine substituents can enhance binding affinity to neuronal receptors or improve metabolic stability .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A derivative was tested against resistant strains of bacteria and showed promising results with minimum inhibitory concentrations (MIC) ranging from 62.5 to 100 μg/mL .
- Anticancer Activity : In vitro assays demonstrated that modifications in the oxadiazole ring led to enhanced cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM .
- Neuroprotective Studies : Animal models treated with similar piperidine-containing compounds exhibited reduced neuroinflammation and improved cognitive functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with analogs from literature:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity :
- The target compound’s thiazole-pyrrole system contrasts with benzothiazole-pyrazolone hybrids (e.g., Chakib et al., 2010), which prioritize electron-deficient aromatic systems for electrophilic interactions . The pyrrole substituent in the target may enhance solubility but reduce metabolic stability compared to benzothiazoles.
- The 1,2,4-oxadiazole group acts as a bioisostere for esters or amides, similar to tetrazole-thio groups in ’s compound, though oxadiazoles typically offer higher thermal and oxidative stability .
Therapeutic Potential: While FINs in (e.g., erastin) operate via system xc− inhibition, the target compound’s thiazole-oxadiazole framework could modulate redox-active iron pathways, a hypothesis requiring experimental validation . Compared to Chakib’s antimicrobial benzothiazole derivatives, the target’s pyrrole-thiazole core might exhibit reduced broad-spectrum activity but improved selectivity for eukaryotic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
